6-(Aminomethyl)-2-methylnicotinonitrile

Cholecystokinin B Receptor Radioligand Binding Neurological Research

Researchers requiring precise CCK-B receptor probes often face limitations with generic nicotinonitriles lacking the critical aminomethyl spacer. 6-(Aminomethyl)-2-methylnicotinonitrile (CAS 1500228-02-3) solves this with: • Potent CCK-B antagonist (IC50 = 31 nM) for CNS drug discovery. • Selective α2β4 nAChR agonism for neuroscience investigation. • Favorable CYP2D6 selectivity, reducing metabolic liability early in lead optimization. Supplied as ≥98% pure crystalline solid with full analytical documentation, ready for global shipment to support SAR and fragment-based campaigns.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11922067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-2-methylnicotinonitrile
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CN)C#N
InChIInChI=1S/C8H9N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,5,10H2,1H3
InChIKeyFUKLRLXKGHCWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)-2-methylnicotinonitrile: Versatile Building Block


6-(Aminomethyl)-2-methylnicotinonitrile (CAS: 1500228-02-3) is a substituted nicotinonitrile featuring a primary aminomethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. This heteroaromatic scaffold is classified within the nicotinonitrile family, a class of compounds widely recognized in medicinal chemistry as privileged structures for diverse biological activities [1]. Its molecular formula is C8H9N3 (MW: 147.18 g/mol), and it is primarily utilized as a versatile intermediate or fragment in the synthesis and optimization of drug candidates . The presence of both a nitrile and a primary amine provides distinct synthetic handles, enabling its incorporation into more complex molecules for exploring structure-activity relationships (SAR) [2]. As a solid with defined physical properties, it serves as a reliable research tool for projects in medicinal chemistry and chemical biology .

Why 6-Aminomethyl Positioning Matters for 6-(Aminomethyl)-2-methylnicotinonitrile


Procurement of a generic 'nicotinonitrile' or even a closely related analog like 6-Amino-2-methylnicotinonitrile cannot replicate the specific properties of 6-(Aminomethyl)-2-methylnicotinonitrile. The critical difference lies in the linker length and geometry of the amine functionality. The aminomethyl group (-CH2NH2) in the target compound introduces a flexible, one-carbon spacer that can dramatically alter binding modes, target engagement, and selectivity profiles compared to a directly attached amino (-NH2) or amide group [1]. This structural nuance is pivotal in drug design, where subtle changes in vector and flexibility can differentiate a potent, selective lead from an inactive compound. SAR studies on similar scaffolds consistently show that the nature and position of the amine substituent are key determinants of biological activity, particularly in kinase and receptor modulation, making direct substitution scientifically untenable for projects requiring precise molecular probes [2].

Validated Potency and Selectivity of 6-(Aminomethyl)-2-methylnicotinonitrile


High-Affinity CCK-B Receptor Binding

6-(Aminomethyl)-2-methylnicotinonitrile demonstrates high-affinity binding to the Cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM, as determined by a radioligand binding assay [1]. This contrasts with many structurally similar nicotinonitriles, which often show no significant activity against this therapeutically relevant neurological target. For instance, the simpler analog 6-Amino-2-methylnicotinonitrile is not reported to have any measurable affinity for CCK-B receptors, highlighting the critical role of the aminomethyl substituent for this specific target engagement.

Cholecystokinin B Receptor Radioligand Binding Neurological Research

CYP2D6 Selectivity Window

An important differentiator for 6-(Aminomethyl)-2-methylnicotinonitrile is its favorable selectivity window against the CYP2D6 enzyme, a common liability in drug development. While the compound is a potent binder for the CCK-B receptor (IC50 = 31 nM), its inhibitory effect on human recombinant CYP2D6 is substantially weaker, with an IC50 of 3,300 nM [1]. This >100-fold selectivity window suggests a reduced potential for drug-drug interactions compared to less selective scaffolds. In contrast, many other aminomethyl-substituted heterocycles in this space exhibit potent CYP2D6 inhibition, which can lead to significant metabolic liabilities.

ADMET Cytochrome P450 Drug Safety

α2β4 Nicotinic Receptor Agonist Activity

The compound has been functionally characterized as an agonist at the human α2β4 nicotinic acetylcholine receptor (nAChR) subtype [1]. This is a distinct pharmacological profile from many related nicotinonitriles that often lack reported activity at neuronal nAChRs. For example, the des-methyl analog or simple 6-amino derivatives are not widely reported as α2β4 agonists. Functional activity at this receptor subtype is a key differentiator, as α2β4 nAChRs are implicated in nicotine addiction, cognition, and pain pathways, making this compound a valuable tool compound for probing these systems.

Nicotinic Acetylcholine Receptor nAChR Neuroscience Electrophysiology

Favorable Physicochemical Profile

6-(Aminomethyl)-2-methylnicotinonitrile is a stable, crystalline solid with good solubility in polar solvents like water and ethanol, making it suitable for a wide range of synthetic and biological assay conditions . Its predicted pKa (9.86 ± 0.15) and LogP (estimated ~1.1) are characteristic of a moderately lipophilic amine, providing a defined profile for fragment-based drug design . This contrasts with some related nitrile-containing heterocycles that can be unstable or poorly soluble, limiting their practical utility. The compound's predictable and favorable physicochemical properties ensure reproducible handling and formulation, a critical factor for reliable high-throughput screening and lead optimization workflows.

Medicinal Chemistry Building Block Physicochemical Properties

Reduced Off-Target Activity Potential

Based on its structure, 6-(Aminomethyl)-2-methylnicotinonitrile is hypothesized to exhibit a more restricted target profile than promiscuous nicotinonitrile analogs. The presence of the flexible aminomethyl group is a key determinant of specific receptor interactions, as seen with its potent CCK-B receptor binding. This targeted activity contrasts with the broad, non-specific activity often observed with simpler 6-amino or 6-amide nicotinonitrile derivatives [1]. In the context of kinase inhibition, for example, structurally related compounds have been optimized to achieve high selectivity, and the specific substitution pattern of this compound may similarly favor a narrow spectrum of activity, reducing the risk of confounding polypharmacology in biological studies.

Target Selectivity Polypharmacology SAR

6-(Aminomethyl)-2-methylnicotinonitrile: Drug Discovery Applications


CCK-B Receptor Lead for CNS Disorders

The validated, high-potency binding to the CCK-B receptor (IC50 = 31 nM) [1] positions 6-(Aminomethyl)-2-methylnicotinonitrile as an ideal starting point for medicinal chemistry campaigns targeting anxiety, depression, and pain. Its selective profile over CYP2D6 further strengthens its candidacy as a CNS lead [2]. Researchers can utilize this compound to probe CCK-B related pathways and perform initial SAR studies to optimize for in vivo efficacy.

Chemical Probe for α2β4 Nicotinic Receptors

As a functionally active agonist at human α2β4 nAChRs [3], this compound can serve as a specialized chemical probe to investigate the role of this specific receptor subtype in neuronal function. Unlike broader nAChR agonists like nicotine, its potentially more restricted profile allows for more precise dissection of α2β4-mediated physiological processes, making it a valuable tool in neuroscience research.

Fragment-Based Drug Discovery Scaffold

With its favorable physicochemical properties (stability, solubility) and well-defined synthetic handles (primary amine, nitrile) , this compound is a premium building block for FBDD. Its demonstrated potency against specific targets validates its use as a privileged fragment for generating focused libraries. The quantified selectivity data against CYP2D6 provides an early ADMET advantage, guiding optimization efforts away from a common metabolic liability [2].

Technical Documentation Hub

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